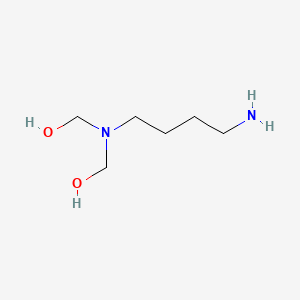
((4-Aminobutyl)azanediyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Aminobutyl)azanediyl)dimethanol: is an organic compound with the molecular formula C6H16N2O2 It is a derivative of butylamine and contains both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Aminobutyl)azanediyl)dimethanol typically involves the reaction of 1,4-diaminobutane with formaldehyde. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:
H2N−(CH2)4−NH2+2CH2O→H2N−(CH2)4−N(CH2OH)2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reactants and catalysts but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
((4-Aminobutyl)azanediyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amine groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry
((4-Aminobutyl)azanediyl)dimethanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, this compound is used as a reagent for the modification of proteins and nucleic acids. It can be used to introduce functional groups into biomolecules, facilitating the study of their structure and function.
Medicine
This compound has potential applications in drug development. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It can be used as a cross-linking agent, improving the mechanical properties of materials.
Mechanism of Action
The mechanism of action of ((4-Aminobutyl)azanediyl)dimethanol depends on its application. In drug development, it may act by binding to specific enzymes or receptors, inhibiting their activity. In polymer production, it acts as a cross-linking agent, forming covalent bonds between polymer chains.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminobutane: A precursor in the synthesis of ((4-Aminobutyl)azanediyl)dimethanol.
Ethanolamine: Contains both amine and alcohol functional groups but has a simpler structure.
Diethanolamine: Similar structure but with two hydroxyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its combination of amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile building block in organic synthesis and industrial applications.
Properties
Molecular Formula |
C6H16N2O2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
[4-aminobutyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-2-4-8(5-9)6-10/h9-10H,1-7H2 |
InChI Key |
KIOANFZSWZITSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN(CO)CO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


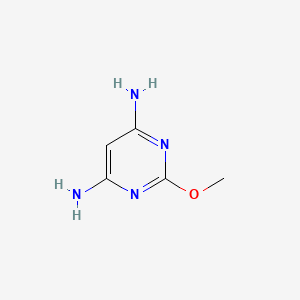
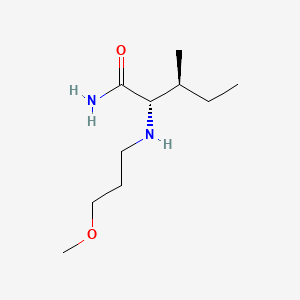
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)

![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
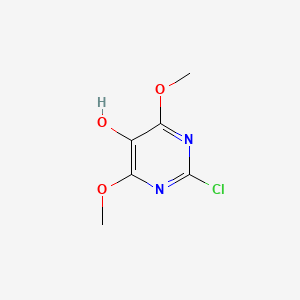

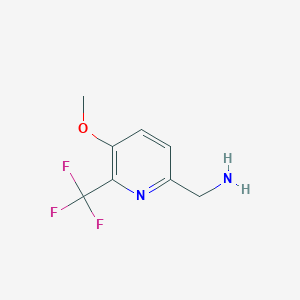
![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
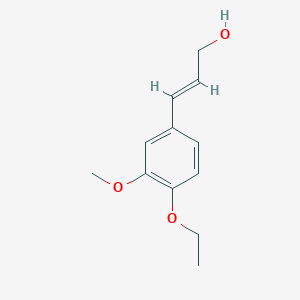
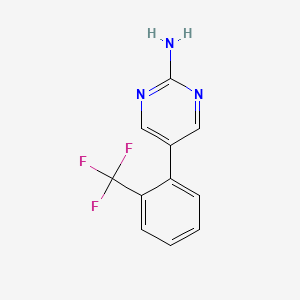
![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)

